The synthesis of [1,3]oxazolo[5,4-d]pyrimidin-7-amine typically involves multiple steps that integrate various chemical transformations. A common method includes the reaction of aminomalononitrile with appropriate aliphatic amines in a solvent such as N-methyl-2-pyrrolidinone at room temperature. This process may yield multiple isomers, but specific conditions can favor the formation of the desired product.
Detailed spectral analyses including mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to confirm the structure of intermediates and final products .
The molecular structure of [1,3]oxazolo[5,4-d]pyrimidin-7-amine features a fused bicyclic system consisting of an oxazole ring and a pyrimidine ring. The compound exhibits planarity with a root mean square deviation of 0.007 Å from the mean plane of the oxazolo[5,4-d]pyrimidine system. The dihedral angle between the oxazole and pyrimidine rings is approximately 0.936(11)° .
This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
[1,3]Oxazolo[5,4-d]pyrimidin-7-amine can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions and cyclization reactions that lead to the formation of more complex derivatives.
These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study.
The mechanism of action for [1,3]oxazolo[5,4-d]pyrimidin-7-amine primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds within this class may exhibit inhibitory activity against specific enzymes involved in cellular processes.
Further research is necessary to elucidate specific pathways affected by this compound.
The physical and chemical properties of [1,3]oxazolo[5,4-d]pyrimidin-7-amine are significant for its handling and application in research:
Property | Value |
---|---|
Molecular Weight | 136.11 g/mol |
Boiling Point | 320.9°C at 760 mmHg |
Density | 1.541 g/cm³ |
Flash Point | 147.9°C |
Refractive Index | 1.72 |
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its potential hazards as indicated by safety data sheets .
The scientific applications of [1,3]oxazolo[5,4-d]pyrimidin-7-amine are diverse:
[1,3]Oxazolo[5,4-d]pyrimidin-7-amine is a fused heterobicyclic system consisting of an oxazole ring annulated with a pyrimidine ring at the [5,4-d] position. Its molecular formula is C₅H₄N₄O, with a molecular weight of 136.12 g/mol [1]. The core scaffold positions the oxazole nitrogen at position 1 and oxygen at position 3, while the pyrimidine ring features an amino group (-NH₂) at position 7. Systematic naming follows IUPAC guidelines: the bridgehead atoms are designated such that the oxazole retains lower numbering precedence, resulting in the oxazole carbons at positions 2,4,5 and pyrimidine nitrogens at positions 1,3 [5] [9]. Key structural parameters include:
Table 1: Atomic Characteristics of [1,3]Oxazolo[5,4-d]pyrimidin-7-amine
Position | Atom/Group | Hybridization | Electron Distribution |
---|---|---|---|
2 | Carbon | sp² | Electrophilic center |
5 | Carbon | sp² | π-electron deficient |
7 | -NH₂ | - | Nucleophilic/NH-donor |
N1 | Nitrogen | sp² | Basic lone pair |
O3 | Oxygen | sp² | H-bond acceptor |
The planar structure enables π-stacking interactions, while the amino group and N1 nitrogen facilitate hydrogen bonding with biological targets [2] [9]. Tautomerism is restricted due to aromatic stabilization.
The oxazolo[5,4-d]pyrimidine system was first synthesized in 1905 by Clapp through cyclodehydration of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine using phosphoryl trichloride [2] [9]. Early synthetic routes (pre-2000) predominantly followed two strategies:
Modern syntheses (post-2010) have optimized efficiency. Freeman and Kim’s method employs aminomalononitrile tosylate with 5-amino-3-methylisoxazole-4-carbonyl chloride in 1-methyl-2-pyrrolidinone to afford 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile, followed by cyclization with triethyl orthoacetate [2]. Alternative routes use Huisgen cycloadditions for C2-functionalized derivatives, enabling "click chemistry" applications [10].
This scaffold serves as a purine bioisostere wherein the imidazole ring is replaced by oxazole, creating a 9-oxa-guanine analog [1] [2] [10]. Critical analogies include:
Table 2: Purine vs. Oxazolo[5,4-d]pyrimidin-7-amine Bioisosterism
Feature | Purine (Guanine) | [1,3]Oxazolo[5,4-d]pyrimidin-7-amine | Biological Consequence |
---|---|---|---|
Ring fusion | Imidazo[4,5-d]pyrimidine | Oxazolo[5,4-d]pyrimidine | Altered dipole moment & lipophilicity |
Position equivalent to C6 | Carbonyl (C=O) | None (C6-H) | Loss of H-bond acceptor |
Position equivalent to N7 | Nitrogen (H-bond acceptor) | Carbon (C7) | Loss of key metal-coordination site |
Amino group position | C2 | C7 | Similar H-bond donation capacity |
This structural mimicry enables antimetabolite activity: the scaffold competitively inhibits purine-utilizing enzymes (e.g., kinases) and incorporates into nucleic acids, disrupting replication in tumor cells or viruses [2] [9] [10].
The core scaffold exhibits diverse target interactions underpinning therapeutic applications:
Table 3: Pharmacological Activities of [1,3]Oxazolo[5,4-d]pyrimidin-7-amine Derivatives
Biological Target | Key Derivatives | Potency (IC₅₀/EC₅₀) | Therapeutic Implication |
---|---|---|---|
VEGFR-2 kinase | 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl) derivative | 0.33 µM | Antiangiogenic/colorectal cancer [3] [9] |
CB2 cannabinoid receptor | C2-Aryl substituted analogs | <100 nM (Kᵢ) | Immunomodulation/pain management [6] |
Ricin toxin A-chain | 5-Amino-2-methyloxazolo[5,4-d]pyrimidin-7(6H)-one | 2.8 mM | Antitoxin agent [10] |
HHV-1 replication | SCM9 (2-(5-Amino-3-methylisoxazol-4-yl) derivative | Not specified | Antiviral [2] |
TNF-α production | SCM9 | Significant suppression | Anti-inflammatory [2] |
Mechanistic Insights:
The scaffold’s versatility enables rational drug design across oncology, immunology, and infectious diseases, with structure-activity relationships (SAR) guided by C2/C5/C7 substitutions [2] [6] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0